The provided literature focuses on the application of N-(2,5-difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanamide as a gamma-secretase inhibitor. Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid beta (Aβ) peptides []. Accumulation of Aβ peptides in the brain is implicated in the development of Alzheimer's disease. N-(2,5-Difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanamide, by inhibiting gamma-secretase, reduces Aβ production [].
N-(2,5-Difluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanamide, also known as BMS-299897, has been investigated for its potential as a therapeutic agent for Alzheimer's disease []. This application stems from its ability to inhibit gamma-secretase, thereby reducing the production of Aβ peptides in the brain []. Studies in Tg2576 mice, a model for Alzheimer's disease, have demonstrated a strong correlation between the occupancy of gamma-secretase by BMS-299897 and the reduction of Aβ40 levels in the brain []. This correlation suggests that monitoring the occupancy of gamma-secretase by inhibitors like BMS-299897 could serve as a valuable biomarker for assessing the effectiveness of these inhibitors in human clinical trials [].
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9